![molecular formula C7H12O4 B1631073 (R)-1-Methyl hydrogen 3-methylglutarate CAS No. 63473-60-9](/img/structure/B1631073.png)
(R)-1-Methyl hydrogen 3-methylglutarate
Overview
Description
“®-1-Methyl hydrogen 3-methylglutarate” is a monoester of 3-methylglutarate . It’s used in the preparation of important chiral building blocks . The molecular formula is C8H14O4 .
Synthesis Analysis
Enantiomerically pure monoesters of 3-methylglutarate allow the preparation of important chiral building blocks. This includes the synthesis of both enantiomers of β-methyl-γ-valerolactone, synthesis of ®-3-methylhexanol, and Kolbe synthesis of long-chain acids .Molecular Structure Analysis
The molecular weight of “®-1-Methyl hydrogen 3-methylglutarate” is 174.19 g/mol . The molecular formula is C8H14O4 . The IUPAC name is (3 R )-5-ethoxy-3-methyl-5-oxopentanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-Methyl hydrogen 3-methylglutarate” include a molecular weight of 174.19 g/mol, a topological polar surface area of 63.6 Ų, and a complexity of 164 .Scientific Research Applications
Synthesis of Chiral Building Blocks
This compound allows the preparation of important chiral building blocks . Chiral building blocks are crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a molecule can significantly affect its biological activity.
Synthesis of β-Methyl-γ-Valerolactone
Both enantiomers of β-methyl-γ-valerolactone can be synthesized using this compound . β-Methyl-γ-valerolactone is a valuable intermediate in organic synthesis and has applications in the synthesis of various pharmaceuticals.
Synthesis of ®-3-Methylhexanol
®-3-Methylhexanol can be synthesized using this compound . This alcohol is used as a chiral building block in the synthesis of various complex molecules.
Kolbe Synthesis of Long-Chain Acids
This compound can be used in the Kolbe synthesis of long-chain acids . The Kolbe synthesis is a method for the preparation of alkanes using carboxylic acids.
Preparation of Verrucarinic Building Block
A verrucarinic building block can be prepared using this compound . Verrucarins are a group of mycotoxins produced by fungi, and they have been studied for their potential antiviral and anticancer properties.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is fundamental to understanding many biological processes and diseases.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of ®-1-Methyl hydrogen 3-methylglutarate, also known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA), is the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a four-electron oxidoreduction that is the rate-limiting step in the synthesis of cholesterol and other isoprenoids .
Mode of Action
The interaction of ®-1-Methyl hydrogen 3-methylglutarate with its target, HMG-CoA reductase, results in the conversion of HMG-CoA to mevalonate . This reaction is a crucial step in the synthesis of cholesterol and other isoprenoids .
Biochemical Pathways
The compound plays a significant role in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids . The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is a key step in this pathway .
Result of Action
The action of ®-1-Methyl hydrogen 3-methylglutarate on HMG-CoA reductase results in the production of mevalonate, a precursor for the synthesis of cholesterol and other isoprenoids . This can have significant effects at the molecular and cellular levels, influencing the production of these crucial biomolecules.
properties
IUPAC Name |
(3R)-5-methoxy-3-methyl-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHSADRRMVHY-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426441 | |
Record name | Methyl (R)-(+)-3-methylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl hydrogen 3-methylglutarate | |
CAS RN |
63473-60-9 | |
Record name | Methyl (R)-(+)-3-methylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Methyl hydrogen 3-methylglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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